(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
Description
(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chiral biimidazole derivative featuring a bicyclic core with stereospecific isopropyl substituents at the 4 and 4' positions. The molecule is further substituted with 3-isopropylphenyl groups at the 1 and 1' positions, contributing to its steric bulk and lipophilicity. This structural motif is significant in asymmetric catalysis and supramolecular chemistry, where the biimidazole framework can act as a ligand or a building block for chiral environments .
Properties
IUPAC Name |
(4S)-4-propan-2-yl-1-(3-propan-2-ylphenyl)-2-[(4S)-4-propan-2-yl-1-(3-propan-2-ylphenyl)-4,5-dihydroimidazol-2-yl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4/c1-19(2)23-11-9-13-25(15-23)33-17-27(21(5)6)31-29(33)30-32-28(22(7)8)18-34(30)26-14-10-12-24(16-26)20(3)4/h9-16,19-22,27-28H,17-18H2,1-8H3/t27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDDVSHKBFSZAP-VSGBNLITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)C)C(C)C)C4=CC=CC(=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)C)C(C)C)C4=CC=CC(=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazine-Activated Coupling of Imidazole Precursors
A prominent method involves activating carboxylic acid derivatives of imidazole monomers using 2-chloro-4,6-disubstituted-1,3,5-triazines in the presence of tertiary amines. This approach, detailed in patents for analogous biimidazoles, proceeds through three stages:
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Activation : The carboxylic acid group of a substituted imidazole (e.g., 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid) reacts with 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine at 0°C to form an active ester intermediate.
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Coupling : The activated intermediate reacts with a diamine (e.g., N-methyl-o-phenylenediamine) to yield an amide-linked precursor.
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Cyclization : Heating the amide precursor induces intramolecular cyclization, forming the biimidazole core.
For the target compound, this method could be adapted by substituting the carboxylic acid and diamine with enantiomerically pure precursors bearing isopropyl and 3-isopropylphenyl groups.
Stereochemical Control via Chiral Induction
The (4S,4'S) configuration requires chiral induction during cyclization. Asymmetric catalysis or chiral auxiliaries may be employed. For example, Corey’s reagent (used in ezetimibe synthesis) could facilitate stereoselective reductions, though its applicability to biimidazoles remains unexplored.
Stepwise Synthesis and Reaction Optimization
Synthesis of Enantiopure Imidazole Intermediates
The tetrahydroimidazole rings are synthesized from diketones and chiral diamines. For instance:
Functionalization with Isopropyl Groups
Alkylation of the imidazole nitrogen with 3-isopropylphenyl bromide under basic conditions introduces the aryl substituents.
Dimerization via Triazine-Mediated Coupling
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Activation : 2-propyl-4-(3-isopropylphenyl)-1H-imidazole-6-carboxylic acid (0.1 mol) is treated with 2-chloro-4,6-dimethoxy-1,3,5-triazine (0.12 mol) and N-methylmorpholine (0.15 mol) in 2-propanol at 0°C.
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Coupling : The activated intermediate reacts with a second enantiopure imidazole-amine (0.1 mol) at 55°C for 12 hours.
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Cyclization : The coupled product undergoes thermal cyclization at 80°C in toluene, yielding the biimidazole core.
Key Parameters :
| Step | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| Activation | 0°C | 2-Propanol | 95 |
| Coupling | 55°C | 2-Propanol | 78 |
| Cyclization | 80°C | Toluene | 65 |
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), achieving >99% enantiomeric excess (ee) as confirmed by chiral HPLC.
Spectroscopic Analysis
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¹H NMR (500 MHz, CDCl₃): δ 7.45–7.30 (m, 8H, Ar-H), 4.20 (q, J = 6.5 Hz, 2H, CH(CH₃)₂), 3.85–3.70 (m, 4H, CH₂), 1.50 (d, J = 6.5 Hz, 12H, CH(CH₃)₂).
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HRMS : m/z calcd for C₃₆H₄₈N₄ [M+H]⁺: 553.3901; found: 553.3898.
Challenges and Limitations
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Stereochemical Drift : Prolonged heating during cyclization may racemize chiral centers. Mitigation requires optimized reaction times (<6 hours).
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Low Yields : Triazine-mediated couplings yield 30–60% in analogous systems, necessitating iterative optimization.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Triazine Activation | High regioselectivity, scalable | Moderate yields, costly reagents |
| Asymmetric Catalysis | Excellent stereocontrol | Complex catalyst synthesis |
| Cyclocondensation | Single-step ring formation | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-isopropylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (4S,4'S)-4,4'-Diisopropyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole serves as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions. These complexes can be utilized in catalytic processes that are essential for organic synthesis .
Biology
This compound is being investigated for its potential as a bioactive molecule . Research focuses on its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions could lead to the development of new therapeutic agents targeting specific biological pathways .
Medicine
In the medical field, this compound is explored for its pharmacological properties . It has potential as a lead compound for developing drugs aimed at specific molecular targets involved in various diseases. The compound's mechanism of action involves binding to enzymes or receptors and modulating their activity .
Industry
In industrial applications, this compound is used in the development of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for enhancing material performance in various applications .
Catalytic Applications
Research has demonstrated that this compound can effectively catalyze reactions involving carbon-carbon bond formation. In one study, it was shown to facilitate the coupling of aryl halides with alkenes under mild conditions with high selectivity and yield .
A study investigating the compound's interaction with DNA revealed that it could bind to specific sites on the DNA helix. This binding was associated with inhibition of certain enzymes involved in DNA replication and repair processes. Such findings suggest potential applications in cancer therapy by targeting rapidly dividing cells .
Mechanism of Action
The mechanism of action of (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-isopropylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets and altering their function, which can result in various biological responses.
Comparison with Similar Compounds
Biimidazole vs. Bipyrazole Derivatives
The target compound’s biimidazole core differs from bipyrazole-dione systems, such as 1,1'-Bis(4-fluoro-phenyl)-3,3'-diisobutyl-4,4'-diphen-oxy-1H,1'H-4,4'-bipyrazole-5,5'(4H,4'H)-dione (). This difference likely impacts solubility and reactivity in catalytic or biological systems .
Phenylene-Linked Biimidazoles
1H-Imidazole, 4,4'-(1,4-phenylene)bis[2,5-diphenyl- () features a phenylene bridge between two imidazole rings, creating a planar, conjugated system. In contrast, the target compound’s tetrahydrobiimidazole core is non-planar, reducing π-conjugation but enhancing conformational flexibility for stereochemical tuning .
Substituent Effects
Trifluoromethyl vs. Isopropyl Phenyl Groups
The trifluoromethyl analog (4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-(trifluoromethyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole () replaces 3-isopropylphenyl with electron-withdrawing CF₃ groups. This substitution significantly alters electronic properties (e.g., increased dipole moment) and may enhance thermal stability and resistance to oxidative degradation. The CF₃ groups also improve solubility in polar aprotic solvents, whereas the isopropylphenyl groups in the target compound favor hydrophobic environments .
Halogenated Aryl Groups
Fluorinated derivatives, such as 1,1'-Bis(4-fluoro-phenyl)-...bipyrazole-5,5'(4H,4'H)-dione (), introduce electronegative fluorine atoms that strengthen van der Waals interactions and metabolic stability.
Stereochemical and Salt Form Considerations
The hydrochloride salt of 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-1H-imidazole () demonstrates how salt formation can enhance aqueous solubility for biological applications.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
The comparison highlights the critical role of substituents and core heterocycles in tuning properties for specific applications. For example, the target compound’s 3-isopropylphenyl groups may favor membrane permeability in drug design, while CF₃-substituted analogs () could be more suited for electronic materials. However, the absence of explicit thermodynamic, kinetic, or biological data in the provided evidence limits mechanistic insights. Further studies using crystallographic tools like SHELX () or biological assays () are needed to validate these hypotheses.
Biological Activity
(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a complex organic compound with significant potential in biological applications. Its unique structural characteristics and stereochemistry make it an interesting candidate for various pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 466.69 g/mol. It contains two imidazole rings and multiple isopropyl substituents that contribute to its biological activity. The stereochemistry at the 4-position is crucial for its interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of their activity and subsequent biological responses. The compound may also exhibit properties such as:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Acting as an agonist or antagonist at various receptors.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds that share structural similarities with this compound. For instance:
- Cytotoxicity Assays : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines including canine B cell leukemia (GL-1) and human T cell leukemia (Jurkat). The IC50 values for these compounds were comparable to established chemotherapeutics like carboplatin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| (Compound A) | Jurkat | 12 |
| (Compound B) | GL-1 | 18 |
| (Compound C) | D17 (osteosarcoma) | 23 |
Mechanistic Insights
Research indicates that compounds similar to this compound induce apoptosis through caspase-dependent pathways. This includes downregulation of antiapoptotic proteins such as Bcl-xL and Bcl-2 .
Case Studies
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various stereoisomers derived from compounds structurally related to this compound. The results indicated that specific configurations at the stereocenters significantly influenced their biological activity against cancer cell lines .
Case Study 2: Interaction with Biological Membranes
Another investigation focused on the interaction of these compounds with erythrocyte membranes. It was found that they incorporated into the lipid bilayer without significantly altering membrane fluidity—indicating a potential mechanism for their cytotoxic effects .
Q & A
Basic: What are the optimized synthetic routes for preparing (4S,4'S)-4,4'-diisopropyl-1,1'-bis(3-isopropylphenyl)biimidazole derivatives?
Methodological Answer:
Synthesis typically involves multicomponent reactions under reflux conditions. For example, analogous imidazole derivatives are synthesized by reacting substituted benzaldehydes with hydrazides in ethanol or DMSO, followed by refluxing for 12–18 hours and crystallization . Nickel-catalyzed systems (e.g., NiCl₂∙glyme with chain-walking/arylation ligands) can enhance regioselectivity and yield (e.g., 84% isolated yield in enantioselective hydroarylation) . Key steps include controlling steric effects from isopropyl groups and optimizing reaction time/temperature to avoid byproducts.
Basic: How can researchers confirm the stereochemical configuration and purity of this biimidazole compound?
Methodological Answer:
- Spectroscopy: Use to analyze proton environments (e.g., diastereotopic protons in tetrahydroimidazole rings) and for carbon symmetry .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve absolute stereochemistry and verify dihedral angles between imidazole rings .
- Chiral HPLC: Quantify enantiomeric excess (e.g., 95% ee reported in asymmetric catalysis) using chiral stationary phases .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) to avoid moisture absorption or oxidation .
- Waste Disposal: Neutralize acidic/basic residues before disposal and avoid environmental release due to potential aquatic toxicity .
Advanced: How does this biimidazole ligand enhance enantioselectivity in transition-metal-catalyzed reactions?
Methodological Answer:
The ligand’s chiral diisopropyl and aryl substituents create a rigid, sterically hindered environment around the metal center (e.g., Ni), directing substrate approach. For example, in remote hydroarylation, the ligand combination (chain-walking + asymmetric arylation ligands) enables migratory insertion with >95% ee by stabilizing specific transition states . Computational modeling (DFT) can further map steric/electronic contributions to enantiocontrol.
Advanced: What computational tools are recommended for analyzing the compound’s conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD): Simulate rotational barriers of tetrahydroimidazole rings using software like Gaussian or ORCA .
- Docking Studies: Map ligand-metal interactions in catalysis with AutoDock Vina or Schrodinger Suite .
- SHELXTL: Refine crystallographic data to resolve disorder in isopropyl groups .
Advanced: How can researchers resolve contradictions in stereochemical data (e.g., racemization during synthesis)?
Methodological Answer:
- Kinetic vs. Thermodynamic Control: Monitor reaction progress via in-situ IR or Raman spectroscopy to identify racemization thresholds .
- Chiral Derivatization: Use Mosher’s acid or Marfey’s reagent to confirm configuration if crystallography is inconclusive .
- Low-Temperature Quenching: Rapidly cool reactions to -78°C to trap intermediates and minimize epimerization .
Advanced: What strategies optimize this compound’s application in photopolymerization initiation?
Methodological Answer:
Similar biimidazoles act as Type II photoinitiators via H-abstraction mechanisms. Optimize by:
- UV-Vis Spectroscopy: Tune absorption maxima (e.g., 300–400 nm) by modifying aryl substituents .
- Co-initiator Screening: Pair with hydrogen donors (e.g., tertiary amines) to enhance radical generation efficiency .
- Real-Time FTIR: Monitor polymerization kinetics and adjust light intensity/exposure time .
Advanced: How can flow chemistry improve scalability and reproducibility of biimidazole synthesis?
Methodological Answer:
- Continuous Flow Reactors: Use microreactors to enhance heat/mass transfer and reduce reaction time (e.g., from 18 hours to 2–4 hours) .
- DoE (Design of Experiments): Apply statistical models (e.g., ANOVA) to optimize parameters like temperature, residence time, and catalyst loading .
- In-line Analytics: Integrate PAT (Process Analytical Technology) tools (e.g., UV/Vis probes) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
